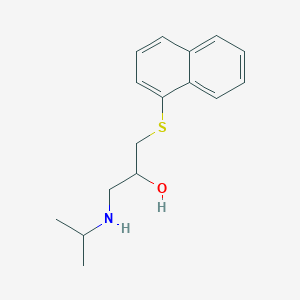
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)-, also known as IPTG, is a synthetic chemical compound that is widely used in molecular biology research. IPTG is a molecular mimic of lactose, which induces the expression of the lac operon in Escherichia coli (E. coli) cells.
Mécanisme D'action
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is a molecular mimic of lactose, which binds to the lac repressor protein and prevents it from binding to the lac operator sequence. This allows RNA polymerase to bind to the promoter and initiate transcription of the downstream genes. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- binds to the lac repressor protein with higher affinity than lactose, ensuring complete induction of the lac operon.
Effets Biochimiques Et Physiologiques
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- has no known biochemical or physiological effects on cells. It is not metabolized by E. coli and does not interfere with any cellular processes. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is considered safe to use in lab experiments at concentrations up to 1 mM.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is its high purity and stability. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is a well-characterized compound that is commercially available at high purity levels. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is also easy to use in lab experiments, as it can be added directly to cell cultures or protein samples. However, 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- has some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is also not suitable for use in certain expression systems, such as those that use T7 promoters.
Orientations Futures
There are several potential future directions for 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- research. One area of interest is the development of new inducible systems that are more specific and efficient than the lac system. Another area of interest is the use of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- in protein purification and crystallization. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is commonly used to induce the expression of recombinant proteins, but it can also interfere with protein crystallization. Researchers are exploring ways to minimize the impact of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- on protein crystallization. Finally, researchers are studying the effects of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- on gene expression in different organisms, including bacteria, yeast, and mammalian cells.
Méthodes De Synthèse
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is synthesized by reacting isopropylamine with 1-naphthylthioacetic acid chloride in the presence of 2-propanol. The reaction produces 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- and hydrogen chloride gas. The yield of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is typically high, and the purity can be further improved by recrystallization.
Applications De Recherche Scientifique
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is widely used in molecular biology research as an inducer of gene expression. The lac operon in E. coli is a well-studied system for gene expression regulation, and 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is commonly used to induce the expression of genes under the control of the lac promoter. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is also used to study protein-protein interactions, protein folding, and protein localization.
Propriétés
Numéro CAS |
19343-29-4 |
|---|---|
Nom du produit |
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- |
Formule moléculaire |
C16H21NOS |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
1-naphthalen-1-ylsulfanyl-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H21NOS/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3 |
Clé InChI |
CMCCJYGFNHQHCP-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CSC1=CC=CC2=CC=CC=C21)O |
SMILES canonique |
CC(C)NCC(CSC1=CC=CC2=CC=CC=C21)O |
Synonymes |
1-(Isopropylamino)-3-(1-naphtylthio)-2-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



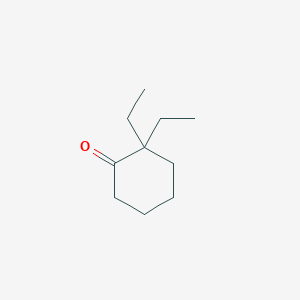
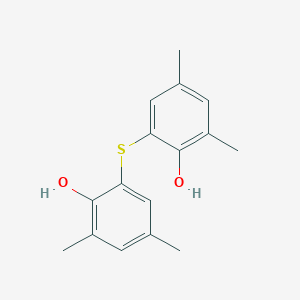
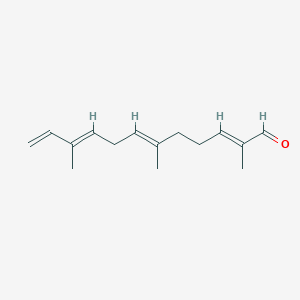
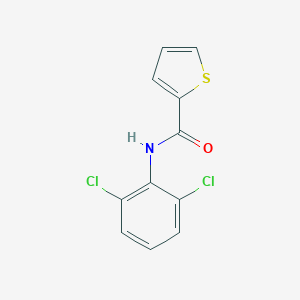
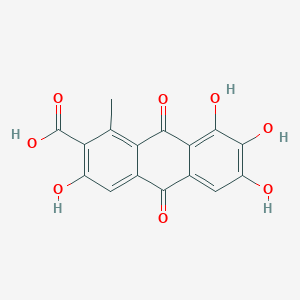
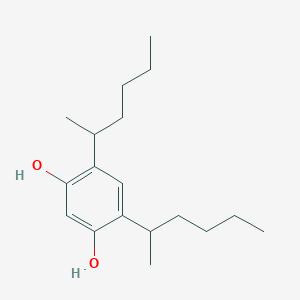
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)
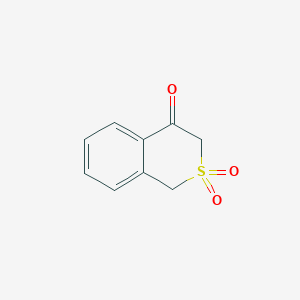
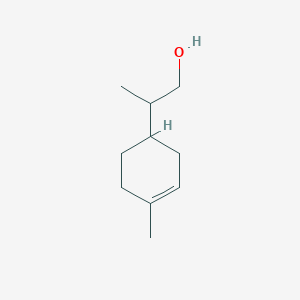
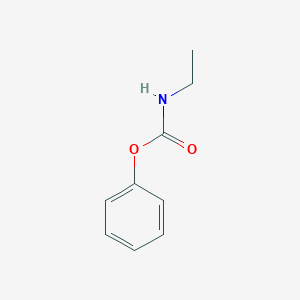
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)
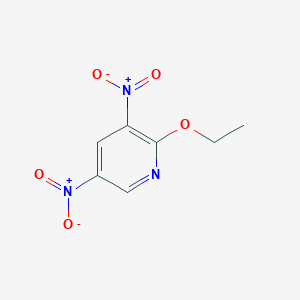
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)